2-Amino-4-phenyl-5-phenylsulfonyl-1,3-thiazole
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Overview
Description
2-Amino-4-phenyl-5-phenylsulfonyl-1,3-thiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. It has the molecular formula C15H12N2O2S2 and a molecular weight of 316.4 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Mechanism of Action
Mode of Action
It is known that thiazole derivatives can interact with various biological targets and exhibit diverse biological activities .
Biochemical Pathways
Thiazole derivatives are known to be involved in a variety of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . The specific pathways affected by this compound would depend on its specific targets, which are currently unknown.
Result of Action
Given the known biological activities of thiazole derivatives, it is possible that this compound could have effects on cell proliferation, oxidative stress, microbial growth, or inflammation .
Biochemical Analysis
Biochemical Properties
2-Amino-4-phenyl-5-phenylsulfonyl-1,3-thiazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as kinases and proteases, influencing their activity. For instance, it can act as an inhibitor for certain kinases, thereby modulating signal transduction pathways. Additionally, this compound interacts with proteins involved in cellular stress responses, potentially altering their function and stability .
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cell lines, this compound exhibits cytotoxic effects, leading to cell death through apoptosis. It influences cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, this compound has been observed to affect gene expression, particularly genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding can lead to conformational changes in the enzyme structure, further affecting their function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce beneficial effects such as enhanced stress response and improved cellular function. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and alterations in metabolite levels. Additionally, this compound can affect the activity of cofactors involved in redox reactions, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for lipid membranes .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications can direct the compound to specific organelles, such as the mitochondria or endoplasmic reticulum, influencing its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-phenyl-5-phenylsulfonyl-1,3-thiazole typically involves the reaction of thiourea with substituted benzaldehydes in the presence of iodine and ethyl alcohol under reflux conditions . The reaction proceeds through the formation of an intermediate 2-aminothiazole scaffold, which is then treated with phenylsulfonyl chloride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The scalability of the reaction is achieved by optimizing the reaction parameters and using industrial-grade reagents.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-phenyl-5-phenylsulfonyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazole and phenyl derivatives.
Scientific Research Applications
2-Amino-4-phenyl-5-phenylsulfonyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
4-Phenylthiazole: Shares the thiazole ring but lacks the sulfonyl group.
Phenylsulfonylthiazole: Contains the sulfonyl group but differs in the substitution pattern.
Uniqueness
2-Amino-4-phenyl-5-phenylsulfonyl-1,3-thiazole is unique due to its combination of the thiazole ring, phenyl groups, and sulfonyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(benzenesulfonyl)-4-phenyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c16-15-17-13(11-7-3-1-4-8-11)14(20-15)21(18,19)12-9-5-2-6-10-12/h1-10H,(H2,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJSVXQOZIYKGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394085 |
Source
|
Record name | 5-(benzenesulfonyl)-4-phenyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252679-72-4 |
Source
|
Record name | 5-(benzenesulfonyl)-4-phenyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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